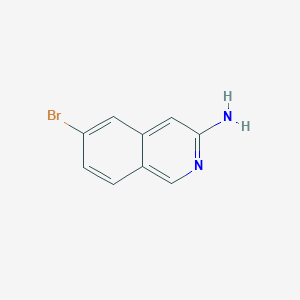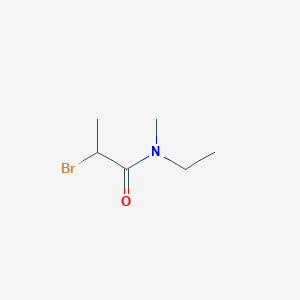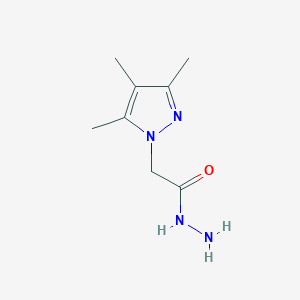
(1-Alilpirrolidin-3-il)metanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Allylpyrrolidin-3-yl)methanamine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Allylpyrrolidin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Allylpyrrolidin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de derivados de piridina bioactivos
Los derivados de piridina son conocidos por su amplia gama de actividades farmacológicas, incluidas las propiedades antihipertensivas, antiinflamatorias y anticancerígenas. “(1-Alilpirrolidin-3-il)metanamina” puede servir como precursor en la síntesis de estos compuestos bioactivos. El núcleo de piridina, en particular, es un componente crucial en muchas moléculas bioactivas, tanto sintéticas como naturales, y ha demostrado ser prometedor en el desarrollo de nuevos agentes anticancerígenos .
Actividad antiproliferativa contra líneas celulares de cáncer
Los derivados del compuesto se han evaluado por su actividad antitumoral contra varias líneas celulares de cáncer, como el carcinoma hepático (HEPG2). Algunos derivados han mostrado resultados prometedores, lo que indica el potencial de “this compound” en el desarrollo de nuevos fármacos antitumorales .
Desarrollo de antagonistas de los receptores adrenérgicos
Los receptores adrenérgicos son objetivos críticos para los fármacos que tratan las enfermedades cardiovasculares. “this compound” podría utilizarse para desarrollar antagonistas potentes y no selectivos de los receptores α1B y α2A-adrenérgicos, lo que podría conducir a nuevos tratamientos para afecciones como la hipertensión .
Tratamientos para trastornos metabólicos
Los compuestos derivados de “this compound” pueden tener aplicaciones en el tratamiento de trastornos metabólicos. Los estudios han demostrado que ciertos derivados pueden reducir los niveles de triglicéridos y glucosa en el plasma, lo que sugiere un papel en el manejo de enfermedades como la diabetes .
Diagnóstico de ácidos nucleicos
Los derivados de “this compound” podrían utilizarse en la síntesis de bloques de construcción de nucleótidos para aplicaciones en biología molecular y diagnóstico de ácidos nucleicos. Estos derivados pueden unirse de forma predecible y tienen propiedades dependientes del microambiente, lo que los hace adecuados para su uso en ensayos de diagnóstico .
Química supramolecular
El compuesto puede contribuir al campo de la química supramolecular, donde puede utilizarse para crear enlaces no covalentes con otras moléculas, formando estructuras complejas con posibles aplicaciones en ciencia de materiales y nanotecnología .
Propiedades
IUPAC Name |
(1-prop-2-enylpyrrolidin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-4-10-5-3-8(6-9)7-10/h2,8H,1,3-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSLLTYAXASINB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{5-[Morpholin-4-YL(phenyl)methyl]-1H-tetrazol-1-YL}acetic acid](/img/structure/B1520528.png)


![Benzo[D]isoxazol-6-amine](/img/structure/B1520532.png)





![{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1520541.png)



